molecular formula C11H12BrNO B8710074 3-Bromo-3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one CAS No. 91167-28-1

3-Bromo-3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one

Cat. No. B8710074
Key on ui cas rn: 91167-28-1
M. Wt: 254.12 g/mol
InChI Key: OMKOWVBSFUQKIK-UHFFFAOYSA-N
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Patent
US04470988

Procedure details

To a solution of 4.7 g of 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one, J. Chem. Soc. (C), 2176 (1969) in chloroform (75 ml), phosphorus pentachloride (5.9 g) is added in portions, while maintaining the temperature at 0°-5° C. When addition is complete, iodine (60 mg) is added, followed by bromine (4.5 g), which is added dropwise over five minutes. The mixture is then refluxed for 4 hours. The chloroform solution is evaporated and the residue partitioned between ice/water (60 ml) and dichloromethane (100 ml). The organic phase is dried over magnesium sulfate and evaporated under reduced pressure. The crude residue is purified by chromatography on silica gel, eluting with ether/hexane mixtures. Concentration of the appropriate fractions yields 3-bromo-3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one.
Quantity
4.7 g
Type
reactant
Reaction Step One
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
4.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=[O:13].P(Cl)(Cl)(Cl)(Cl)Cl.II.[Br:22]Br>C(Cl)(Cl)Cl>[Br:22][CH:3]1[CH2:4][CH2:5][CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[NH:1][C:2]1=[O:13]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
N1C(CCCCC2=C1C=CC=C2)=O
Step Two
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.9 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
60 mg
Type
reactant
Smiles
II
Step Four
Name
Quantity
4.5 g
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0°-5° C
ADDITION
Type
ADDITION
Details
When addition
ADDITION
Type
ADDITION
Details
is added dropwise over five minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The chloroform solution is evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ice/water (60 ml) and dichloromethane (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue is purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with ether/hexane mixtures

Outcomes

Product
Name
Type
product
Smiles
BrC1C(NC2=C(CCC1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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